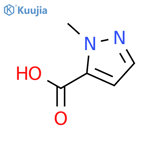

- Amination of isomeric bromo-1-methylnitropyrazoles, Khimiya Geterotsiklicheskikh Soedinenii, 1983, (12), 1672-5

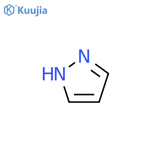

Cas no 930-36-9 (1-methyl-1H-pyrazole)

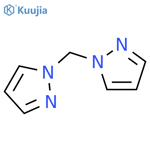

1-methyl-1H-pyrazole structure

Nome do Produto:1-methyl-1H-pyrazole

1-methyl-1H-pyrazole Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Methylpyrazole

- 1-METHYL-1H-PYRAZOLE

- AKOS PAO-1140

- N-METHYLPYRAZOLE

- TRIS-1-PYRAZOLYLMETHANE

- 1H-Pyrazole, 1-methyl-

- methylpyrazole

- Pyrazole, 1-methyl-

- 1H-Pyrazole,1-methyl

- 1-Methylpyrazol

- 1-METHYL-PYRAZOLE

- 1-METHYLPYRAZOLE FOR SYNTHESIS

- 1-METHYPYRAZOLE

- Pyrazole,1-methyl

- Pyrazole, 1-methyl- (6CI,7CI,8CI)

- Methylpyrazole,98%

- 1-Methyl-1H-pyrazole (ACI)

- Pyrazole, 1-methyl- (6CI, 7CI, 8CI)

- M0969

- n-methyl pyrazole

- AKOS002657038

- 930-36-9

- DB-031968

- Z336081430

- 1-methyl pyrazole

- 1-Methyl-1H-pyrazole #

- 1-Methylpyrazole, >=99.0% (GC)

- EN300-36197

- CS-W023191

- AC-4832

- F2169-0979

- MFCD00144943

- STK503164

- CHEBI:59025

- Q-101211

- MS-1808

- DTXSID40239231

- NS00039518

- Q27126402

- InChI=1/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H

- BCP23265

- ALBB-004426

- PB33818

- 1-methyl-1H-pyrazole

-

- MDL: MFCD00144943

- Inchi: 1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3

- Chave InChI: UQFQONCQIQEYPJ-UHFFFAOYSA-N

- SMILES: N1N(C)C=CC=1

- BRN: 105207

Propriedades Computadas

- Massa Exacta: 82.05310

- Massa monoisotópica: 82.053

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 6

- Contagem de Ligações Rotativas: 0

- Complexidade: 44.8

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: nothing

- Superfície polar topológica: 17.8A^2

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 0.988 g/mL at 20 °C(lit.)

- Ponto de Fusão: 36.5°C (estimate)

- Ponto de ebulição: 127°C

- Ponto de Flash: Fahrenheit: 96.8 ° f < br / > Celsius: 36 ° C < br / >

- Índice de Refracção: n20/D 1.477

- PSA: 17.82000

- LogP: 0.42010

- Pressão de vapor: No data available

- Solubilidade: Not determined

1-methyl-1H-pyrazole Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H226,H315,H319,H335

- Declaração de Advertência: P261,P305+P351+P338

- Número de transporte de matérias perigosas:UN 1993 3/PG 3

- WGK Alemanha:3

- Código da categoria de perigo: 10-36/37/38

- Instrução de Segurança: S26-S37/39-S16

- CÓDIGOS DA MARCA F FLUKA:10

-

Identificação dos materiais perigosos:

- Frases de Risco:R10; R36/37/38

- Classe de Perigo:3

- PackingGroup:III

- Grupo de Embalagem:III

- Termo de segurança:3

- Condição de armazenamento:Store at 4 ° C, better storage at -4 ° C

1-methyl-1H-pyrazole Dados aduaneiros

- CÓDIGO SH:2933199090

- Dados aduaneiros:

China Customs Code:

2933199090Overview:

2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methyl-1H-pyrazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36197-2.5g |

1-methyl-1H-pyrazole |

930-36-9 | 95.0% | 2.5g |

$27.0 | 2025-03-18 | |

| Enamine | EN300-36197-50.0g |

1-methyl-1H-pyrazole |

930-36-9 | 95.0% | 50.0g |

$51.0 | 2025-03-18 | |

| Key Organics Ltd | MS-1808-1MG |

1-methyl-1H-pyrazole |

930-36-9 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | MS-1808-20MG |

1-methyl-1H-pyrazole |

930-36-9 | >90% | 20mg |

£76.00 | 2023-04-19 | |

| Apollo Scientific | OR110194-10g |

1-Methyl-1H-pyrazole |

930-36-9 | 10g |

£80.00 | 2023-09-02 | ||

| TRC | M330330-10000mg |

1-Methylpyrazole |

930-36-9 | 10g |

$ 155.00 | 2023-04-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68580-500g |

1-Methylpyrazole |

930-36-9 | 98% | 500g |

¥1122.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68580-100g |

1-Methylpyrazole |

930-36-9 | 98% | 100g |

¥281.0 | 2022-04-27 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107967-5g |

1-methyl-1H-pyrazole |

930-36-9 | 98% | 5g |

¥30.90 | 2023-09-02 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005877-25g |

1-Methylpyrazole |

930-36-9 | ≥98% | 25g |

¥42.00 | 2024-07-09 |

1-methyl-1H-pyrazole Método de produção

Synthetic Routes 1

Condições de reacção

Referência

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Ammonia borane Catalysts: Palladium , Ruthenium (graphene oxide-supported) , Graphene (oxide) Solvents: Methanol ; 1.5 h, rt

Referência

- Highly efficient and monodisperse graphene oxide furnished Ru/Pd nanoparticles for the dehalogenation of aryl halides via ammonia borane, ChemistrySelect, 2016, 1(5), 953-958

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Water ; < 30 °C

1.2 70 min, < 37 °C; 37 °C → rt; 2 h, rt

1.2 70 min, < 37 °C; 37 °C → rt; 2 h, rt

Referência

- An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings, Tetrahedron Letters, 2009, 50(49), 6783-6786

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Sodium borohydride Catalysts: Palladium (aluminum hydroxide oxide-supported) , Aluminum hydroxide oxide (complex with palladium) Solvents: Methanol , Water ; 1.5 h, rt

Referência

- A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd/AlO(OH) nanoparticles and sodium borohydride, Tetrahedron, 2016, 72(39), 5898-5902

Synthetic Routes 8

Synthetic Routes 9

Condições de reacção

Referência

Flash vacuum pyrolysis of bis- and tris(pyrazol-1-yl)methane. A radical reaction

,

Tetrahedron,

1988,

44(20),

6429-34

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Condições de reacção

Referência

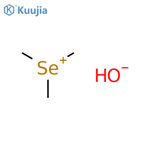

- Trimethylselenonium hydroxide: a new methylating agent, Tetrahedron Letters, 1979, (20), 1787-90

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; rt → 50 °C; 90 h, 50 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 50 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Reagents: Sodium sulfite Solvents: Water ; 50 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

Referência

- Two-stage Sonogashira coupling method in the synthesis of auxin active acetylenes, Heterocycles, 2007, 71(9), 1967-1974

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water

1.2 -

1.2 -

Referência

- Preparation of pyrazoles by treatment of 1,3-dicarbonyl compound bisacetals with hydrazines under simultaneous separation of resulting hydroxy compound by distillation and chemical reprocessing of the organic-aqueous phase, Germany, , ,

Synthetic Routes 21

Synthetic Routes 22

Condições de reacção

Referência

Flash vacuum pyrolysis of bis- and tris(pyrazol-1-yl)methane. A radical reaction

,

Tetrahedron,

1988,

44(20),

6429-34

1-methyl-1H-pyrazole Raw materials

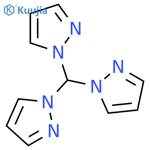

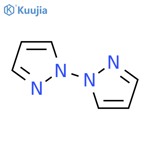

- Tris(1-pyrazolyl)methane

- 1H-Pyrazole,1,1'-methylenebis-

- TRIMETHYLSELENONIUM HYDROXIDE

- 1-Methyl-1H-pyrazole-5-carboxylic acid

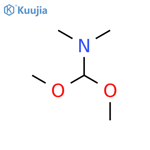

- (dimethoxymethyl)dimethylamine

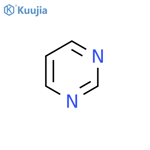

- 1H-pyrazole

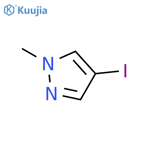

- 4-iodo-1-methyl-pyrazole

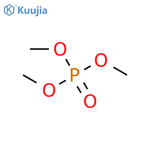

- Trimethyl phosphate

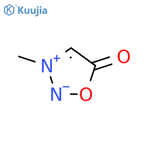

- sydnone, 3-methyl-

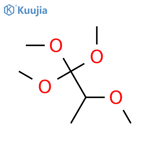

- 1,1,3,3-Tetramethoxypropane

1-methyl-1H-pyrazole Preparation Products

1-methyl-1H-pyrazole Literatura Relacionada

-

Yingying Shao,Minting Tu,Sen Yang,Yingying Wang,Binlong Sun,Jianjun Shi,Chengxia Tan,Xuedong Wang RSC Adv. 2022 12 23544

-

Jian Jiao,An Wang,Min Chen,Meng-Qi Wang,Chun-Long Yang New J. Chem. 2019 43 6350

-

3. Sequential palladium catalyzed coupling–cyclocondensation–coupling (C3) four-component synthesis of intensively blue luminescent biarylsubstituted pyrazolesMelanie Deni?en,Jan Nordmann,Julian Dziambor,Bernhard Mayer,Walter Frank,Thomas J. J. Müller RSC Adv. 2015 5 33838

-

Anam Ansari,Abad Ali,Mohd Asif,Shamsuzzaman New J. Chem. 2017 41 16

-

Haruro Ishitani,Tomoya Kawase,Amrita Das,Shū Kobayashi Catal. Sci. Technol. 2023 13 3282

930-36-9 (1-methyl-1H-pyrazole) Produtos relacionados

- 2229306-73-2(1-2-(3-ethoxyphenyl)propan-2-ylcyclopropan-1-amine)

- 1807177-75-8(6-Cyano-4-(trifluoromethyl)picolinoyl chloride)

- 1803570-98-0(AMEJJLRNILNAKZ-UHFFFAOYSA-N)

- 1807226-46-5(2-Aminomethyl-6-cyano-3-hydroxybenzoic acid)

- 1160574-68-4(4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile)

- 2171892-55-8(methyl 1-(1-hydroxycyclohexyl)cyclopentane-1-carboxylate)

- 2137697-42-6(1,4-Piperidinedicarboxylic acid, 4-(methoxymethyl)-, 4-(chloromethyl) 1-(1,1-dimethylethyl) ester)

- 208655-12-3(1,3-Propanediamine, 1-phenyl-, (1S)-)

- 857552-15-9(1,2-Dihydro-5-methoxy-3H-benzeinden-3-one)

- 2227800-09-9((2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol)

Fornecedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:930-36-9)1-Methylpyrazole

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:930-36-9)1-methyl-1H-pyrazole

Pureza:99%

Quantidade:500g

Preço ($):169.0